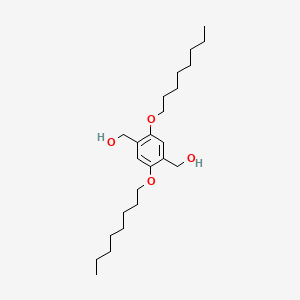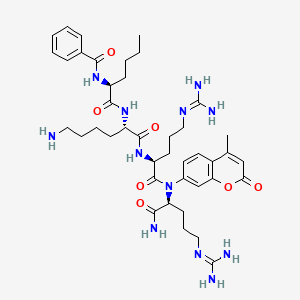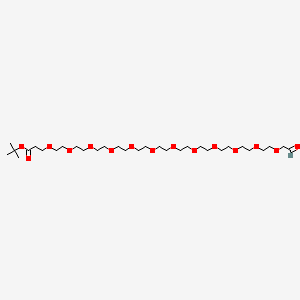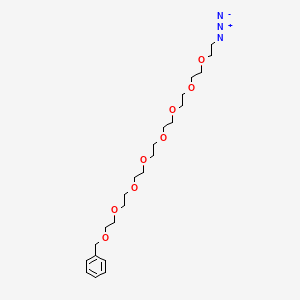
2,5-Bis(octyloxy)-1,4-bis(hydroxymethyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Bis(octyloxy)-1,4-bis(hydroxymethyl)benzene is an organic compound characterized by its two octyloxy groups and two hydroxymethyl groups attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(octyloxy)-1,4-bis(hydroxymethyl)benzene typically involves the alkylation of 2,5-dihydroxy-1,4-bis(hydroxymethyl)benzene with octyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2,5-Bis(octyloxy)-1,4-bis(hydroxymethyl)benzene can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The octyloxy groups can be substituted with other alkyl or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium alkoxides or amines.
Major Products Formed
Oxidation: 2,5-Bis(octyloxy)-1,4-bis(carboxylic acid)benzene.
Reduction: this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2,5-Bis(octyloxy)-1,4-bis(hydroxymethyl)benzene has several applications in scientific research:
Materials Science: It is used in the synthesis of organic semiconductors and light-emitting diodes (OLEDs) due to its excellent optical and electronic properties.
Organic Electronics: The compound’s π-conjugated system makes it suitable for use in organic solar cells and field-effect transistors.
Polymer Chemistry: It serves as a monomeric precursor for the synthesis of light-emitting polymers.
作用机制
The mechanism of action of 2,5-Bis(octyloxy)-1,4-bis(hydroxymethyl)benzene in its applications is primarily based on its ability to participate in π-conjugation and intramolecular charge transfer. This enhances its electronic properties, making it effective in optoelectronic devices. The molecular targets and pathways involved include the interaction with conductive polymers and the facilitation of charge transport in electronic devices .
相似化合物的比较
Similar Compounds
2,5-Bis(octyloxy)terephthalaldehyde: This compound is similar in structure but contains aldehyde groups instead of hydroxymethyl groups.
2,5-Dimethoxybenzene-1,4-dicarboxaldehyde: Another related compound with methoxy groups and aldehyde functionalities.
Uniqueness
2,5-Bis(octyloxy)-1,4-bis(hydroxymethyl)benzene is unique due to its combination of octyloxy and hydroxymethyl groups, which provide a balance of hydrophobic and hydrophilic properties. This makes it particularly useful in applications requiring both solubility in organic solvents and reactivity towards further functionalization.
属性
CAS 编号 |
444308-65-0 |
|---|---|
分子式 |
C24H42O4 |
分子量 |
394.6 g/mol |
IUPAC 名称 |
[4-(hydroxymethyl)-2,5-dioctoxyphenyl]methanol |
InChI |
InChI=1S/C24H42O4/c1-3-5-7-9-11-13-15-27-23-17-22(20-26)24(18-21(23)19-25)28-16-14-12-10-8-6-4-2/h17-18,25-26H,3-16,19-20H2,1-2H3 |
InChI 键 |
KDFGDJQZGFBTEC-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCOC1=CC(=C(C=C1CO)OCCCCCCCC)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{[3-({4-[(3-Aminopropyl)amino]butyl}amino)propyl]amino}-7-hydroxycholestan-24-yl hydrogen sulfate](/img/structure/B11936214.png)

![1-[4-[3-[4-(1H-benzimidazole-2-carbonyl)phenoxy]pyrazin-2-yl]piperidin-1-yl]-2-fluoropropan-1-one](/img/structure/B11936226.png)

![N-[5-[[(3S,4S)-1-[(2R)-2-aminopropanoyl]-3-methylpiperidin-4-yl]sulfamoyl]naphthalen-1-yl]-2-methylbenzamide](/img/structure/B11936253.png)

![2-[[3-(2-Naphthalenyl)-1-oxobut-2-enyl]amino]benzoic acid](/img/structure/B11936266.png)




![(1S,3S,7S,10R,11S,12S,16R)-7,11-dihydroxy-8,8,10,12-tetramethyl-3-[(E)-1-(2-methyl-1,3-thiazol-5-yl)prop-1-en-2-yl]-4,17-dioxabicyclo[14.1.0]heptadecane-5,9-dione](/img/structure/B11936300.png)


